molecular formula C10H10N2O B14120151 2-(3,5-Dimethyl-4-isoxazolyl)pyridine

2-(3,5-Dimethyl-4-isoxazolyl)pyridine

Katalognummer: B14120151
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: KGDISOQTTNBZEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethyl-4-isoxazolyl)pyridine is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-isoxazolyl)pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dimethyl-4-isoxazolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dimethyl-4-isoxazolyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethyl-4-isoxazolyl)pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-4-isoxazolyl compounds: These compounds share the isoxazole ring but differ in the substituents attached to the ring.

    Pyridine derivatives: Compounds with modifications on the pyridine ring that exhibit different chemical and biological properties.

Uniqueness

2-(3,5-Dimethyl-4-isoxazolyl)pyridine is unique due to the combination of the isoxazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields .

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

3,5-dimethyl-4-pyridin-2-yl-1,2-oxazole

InChI

InChI=1S/C10H10N2O/c1-7-10(8(2)13-12-7)9-5-3-4-6-11-9/h3-6H,1-2H3

InChI-Schlüssel

KGDISOQTTNBZEL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.